molecular formula C11H12BrNO2 B8128147 3-Bromo-4-(cyclopropylmethoxy)benzamide

3-Bromo-4-(cyclopropylmethoxy)benzamide

Cat. No.: B8128147
M. Wt: 270.12 g/mol
InChI Key: MKECBRRTUMJWFJ-UHFFFAOYSA-N
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Description

3-Bromo-4-(cyclopropylmethoxy)benzamide is an organic compound with the molecular formula C11H12BrNO2 It is a derivative of benzamide, featuring a bromine atom at the third position, a cyclopropylmethoxy group at the fourth position, and an amide group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(cyclopropylmethoxy)benzamide typically involves multiple steps, starting from commercially available precursors

    Bromination: The starting material, such as 4-cyclopropylmethoxybenzene, undergoes bromination using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3) to introduce the bromine atom at the third position.

    Cyclopropylmethoxylation: The brominated intermediate is then reacted with cyclopropylmethanol in the presence of a base like potassium carbonate (K2CO3) to form the cyclopropylmethoxy group.

    Amide Formation: Finally, the intermediate undergoes amidation with an appropriate amine, such as ammonia or a primary amine, to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(cyclopropylmethoxy)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in Suzuki-Miyaura coupling reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of various substituted benzamides.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

3-Bromo-4-(cyclopropylmethoxy)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as proteins or nucleic acids.

    Industrial Applications: The compound can be used in the development of new materials or as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(cyclopropylmethoxy)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins that play a role in disease processes.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methoxybenzamide: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.

    4-Bromo-N-cyclopropyl-3-methoxybenzamide: Similar structure but with different substitution patterns.

Uniqueness

3-Bromo-4-(cyclopropylmethoxy)benzamide is unique due to the presence of the cyclopropylmethoxy group, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where the cyclopropylmethoxy group enhances activity or selectivity.

Properties

IUPAC Name

3-bromo-4-(cyclopropylmethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c12-9-5-8(11(13)14)3-4-10(9)15-6-7-1-2-7/h3-5,7H,1-2,6H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKECBRRTUMJWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)C(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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